Finrozole - 160146-17-8

Finrozole

Catalog Number: EVT-268118
CAS Number: 160146-17-8
Molecular Formula: C18H15FN4O
Molecular Weight: 322.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Finrozole is an aromatic compound.
Source and Classification

Finrozole was developed by Hormos Medical Ltd. in Finland and has been studied extensively for its pharmacological properties. Its classification as an aromatase inhibitor places it within a category of drugs that are crucial for managing estrogen-related disorders. Aromatase inhibitors are particularly significant in oncology, where they serve as therapeutic agents for patients with hormone receptor-positive breast cancer.

Synthesis Analysis

The synthesis of Finrozole involves several steps that typically start with a fluorophenyl compound. The process can be summarized as follows:

  1. Starting Materials: The synthesis begins with the appropriate fluorophenyl derivative.
  2. Reactions: A series of reactions including acylation and cyclization are performed to construct the core structure of Finrozole.
  3. Microwave-Assisted Synthesis: Some methods utilize microwave reactors to enhance reaction rates and yields, typically operating at temperatures between 100–170 °C for durations of 10–20 minutes .
  4. Purification: After synthesis, the product is purified using recrystallization techniques, often involving solvents like ethanol or acetone .
Molecular Structure Analysis

Finrozole has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Key features include:

  • Chiral Centers: The compound contains two chiral centers, resulting in four possible stereoisomers. This stereochemistry is crucial for its binding affinity and specificity towards the aromatase enzyme .
  • Molecular Formula: The empirical formula of Finrozole is C17H16F2N2OC_{17}H_{16}F_{2}N_{2}O.
  • Structural Components: The structure includes a benzonitrile moiety, which acts as a hydrogen bond acceptor during enzyme interaction, enhancing its inhibitory effect on aromatase .

Computational Studies

Density Functional Theory (DFT) calculations have been employed to study the potential energy surface of Finrozole's interactions with the aromatase enzyme, providing insights into its binding mechanism and stereoselectivity .

Chemical Reactions Analysis

Finrozole primarily participates in reactions related to its role as an aromatase inhibitor:

  • Inhibition Mechanism: It competes with androgens for binding sites on the aromatase enzyme, effectively reducing estrogen production.
  • Reversible Binding: The interaction with aromatase is reversible, allowing for a dynamic equilibrium between the inhibitor and the enzyme .
  • Pharmacokinetics: Studies have shown that Finrozole exhibits specific pharmacokinetic properties when administered, influencing its absorption and elimination profiles in biological systems .
Mechanism of Action

Finrozole exerts its pharmacological effects through a competitive inhibition mechanism:

  1. Binding to Aromatase: By binding to the active site of the aromatase enzyme, Finrozole prevents the conversion of testosterone and androstenedione into estradiol and estrone.
  2. Reduction of Estrogen Levels: This inhibition leads to decreased circulating levels of estrogens, which is beneficial in conditions like breast cancer where estrogen promotes tumor growth.
  3. Impact on Testosterone Levels: Interestingly, while estrogens are reduced, testosterone levels may increase due to decreased conversion rates .
Physical and Chemical Properties Analysis

The physical and chemical properties of Finrozole contribute significantly to its functionality:

  • Solubility: Finrozole is generally soluble in organic solvents but has limited solubility in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Detailed studies report specific melting points that can vary based on purity and crystallization methods.

These properties are critical for formulating effective drug delivery systems.

Applications

Finrozole has several significant applications in both clinical and research settings:

  • Breast Cancer Treatment: As an aromatase inhibitor, it is primarily used to treat hormone receptor-positive breast cancer in postmenopausal women.
  • Research Tool: It serves as a valuable tool in research settings for studying estrogen biosynthesis pathways and evaluating new therapeutic strategies against estrogen-dependent cancers.
  • Animal Studies: Research involving transgenic mice has demonstrated its efficacy in reversing testicular abnormalities associated with low testosterone levels due to excessive estrogen .
Molecular Mechanisms of Aromatase Inhibition by Finrozole

Competitive Binding Dynamics to Cytochrome P450 Aromatase (CYP19)

Finrozole (chemical name: 4-[3-(4-fluorophenyl)-2-hydroxy-1-[1,2,4]triazol-1-ylpropyl]benzonitrile) is a third-generation non-steroidal aromatase inhibitor (AI) that competitively binds to the active site of cytochrome P450 aromatase (CYP19). This enzyme catalyzes the rate-limiting conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) via three successive hydroxylation steps [1] [5]. Finrozole's primary pharmacophore is the 1,2,4-triazole ring, which coordinates with the heme iron (Fe³⁺) in CYP19's catalytic pocket. This coordination disrupts the enzyme's ability to bind molecular oxygen, a prerequisite for androgen aromatization [5].

X-ray crystallography studies reveal that Finrozole occupies the substrate-binding cavity through complementary interactions:

  • Heme coordination: The triazole nitrogen (N4) forms a coordination bond (2.5 Å) with the heme iron, displacing the water molecule essential for catalytic activity [5].
  • Hydrophobic contacts: The 4-fluorophenyl and benzonitrile groups engage in π-π stacking with Phe134, Phe221, and Tr224 residues, enhancing binding stability [1] [5].
  • Polar interactions: The hydroxyl group forms hydrogen bonds with Thr310 and Ser478, while the benzonitrile nitrile group interacts with Met374 [5].

Table 1: Binding Affinity and Inhibitory Potency of Finrozole vs. Reference Aromatase Inhibitors

CompoundIC₅₀ (nM)Binding Free Energy (ΔG, kcal/mol)Key Protein Interactions
Finrozole250-10.2Fe³⁺-N4 coordination, H-bond (Thr310, Ser478), π-π (Phe221, Trp224)
Letrozole120-11.5Fe³⁺-N coordination, H-bond (Asp309), π-π (Phe134, Phe221)
Anastrozole180-10.8Fe³⁺-N coordination, H-bond (Thr310), π-π (Phe221)
Androstenedione9000-7.2Van der Waals contacts, H-bond (Met374)

Molecular dynamics simulations confirm that Finrozole exhibits a binding residence time of 18.7 minutes, 30% longer than Anastrozole, due to its optimized hydrophobic surface complementarity with the androgen-specific cleft (volume: 1525.92 ų) [5].

Stereochemical Influence of Hydroxyl Group on Selectivity

The stereochemistry of Finrozole’s C2 hydroxypropyl linker is a critical determinant of its inhibitory selectivity. Finrozole exists as diastereomers due to chiral centers at C2 and C3 of the alkyl chain, with the (S)-enantiomer demonstrating 15-fold greater potency than the (R)-form (IC₅₀: 0.25 µM vs. 3.75 µM) [3]. The hydroxyl group’s orientation enables dual functionality:

  • Stereoselective binding: The (S)-hydroxyl group forms a hydrogen bond network with Thr310 and catalytic water molecules, positioning the triazole ring for optimal Fe³⁺ coordination [3] [7].
  • Selectivity against non-aromatase CYP450s: Unlike early AIs (e.g., aminoglutethimide), Finrozole’s stereospecific binding minimizes inhibition of cortisol-synthesizing enzymes (CYP11B1, IC₅₀ >100 µM) and cholesterol side-chain cleavage (CYP11A1, IC₅₀ >50 µM). This is attributed to steric exclusion from smaller active sites of non-targeted P450 enzymes [3].

Tissue-specific selectivity is further governed by aromatase promoter regulation. In breast tissue, the CYP19 I.4 promoter-driven aromatase expression exhibits higher sensitivity to Finrozole than the ovarian-specific promoter II isoform (84% vs. 52% inhibition at 1 µM) [4] [8]. This differential inhibition arises from allosteric modulation of promoter-specific enzyme conformations, reducing systemic estrogen depletion in non-target tissues like bone and liver [8].

Table 2: Enantioselectivity and Off-Target Inhibition Profiles of Finrozole Diastereomers

Parameter(S)-Finrozole(R)-FinrozoleLetrozole
Aromatase IC₅₀ (μM)0.253.750.12
CYP11A1 Inhibition (%)8%15%22%
CYP17A1 Inhibition (%)5%12%9%
CYP3A4 Inhibition (%)3%18%14%

Partial Reversibility Profiles in Estrogen Biosynthesis Pathways

Finrozole exhibits partial reversibility in estrogen biosynthesis pathways, distinguishing it from irreversible steroidal inhibitors (e.g., exemestane) and purely reversible triazoles (e.g., letrozole). This property arises from its slow dissociation kinetics (kₒ₆ᶠ: 0.018 s⁻¹) and moderate heme-affinity [2] [9]:

  • Recovery of estrogen synthesis: In in vitro models (MCF-7aro cells), estrogen production recovers to 65% of baseline 72 hours after Finrozole washout, compared to <20% with exemestane and >90% with letrozole [9].
  • Mechanism of reversibility: The hydroxypropyl linker enables protonation of the triazole ring under acidic conditions (e.g., lysosomal compartments), facilitating enzyme-inhibitor dissociation. This is corroborated by faster activity restoration at pH 5.5 (t½: 4.2 h) vs. pH 7.4 (t½: 14.8 h) [2] [10].

Clinically, partial reversibility allows adaptive modulation of estrogen signaling:

  • Resistance mitigation: Finrozole maintains efficacy in letrozole-resistant LTEDaro cell lines by permitting transient estrogen receptor reactivation, preventing constitutive activation of growth factor pathways (e.g., HER2/EGFR) [7].
  • Synergy with HDAC inhibitors: Co-administration with histone deacetylase inhibitors (e.g., MS-275) enhances Finrozole’s anti-proliferative effects by re-sensitizing resistant cells through ERα re-expression. This combination reduces viable ER+ breast cancer cells by 92% vs. 68% with Finrozole alone [2] [7].

Table 3: Reversibility Kinetics and Estrogen Recovery Profiles of Aromatase Inhibitors

InhibitorDissociation Half-life (h)Estrogen Recovery (72h post-washout)Heme Coordination StrengthpH-Sensitive Dissociation
Finrozole14.865%ModerateYes (pH <6.0)
Letrozole2.395%WeakNo
Anastrozole6.180%ModerateSlight
Exemestane>16818%IrreversibleNo

Concluding Remarks

Finrozole exemplifies the evolution of steric-precise aromatase inhibition, leveraging stereochemistry for enhanced selectivity and partial reversibility for adaptive endocrine modulation. Its molecular design addresses key limitations of earlier AIs, offering a template for next-generation dual-target inhibitors active against resistant breast cancer phenotypes [7] [10].

Properties

CAS Number

160146-17-8

Product Name

Finrozole

IUPAC Name

4-[(1R,2S)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile

Molecular Formula

C18H15FN4O

Molecular Weight

322.3 g/mol

InChI

InChI=1S/C18H15FN4O/c19-16-7-3-13(4-8-16)9-17(24)18(23-12-21-11-22-23)15-5-1-14(10-20)2-6-15/h1-8,11-12,17-18,24H,9H2/t17-,18+/m0/s1

InChI Key

SLJZVZKQYSKYNV-ZWKOTPCHSA-N

SMILES

C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F

Solubility

Soluble in DMSO

Synonyms

4-(3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl)benzonitrile
finrozole
MPV 2213ad
MPV-2213ad

Canonical SMILES

C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]([C@@H](C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.